Ethyl 5-tert-butylisoxazole-3-carboxylate can be classified as a carboxylate ester derived from 5-tert-butylisoxazole-3-carboxylic acid. It is often synthesized for use in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules. Its structural formula can be represented as CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of Ethyl 5-tert-butylisoxazole-3-carboxylate typically involves several steps:
For instance, one method detailed involves dissolving pinacolone in THF, adding sodium hydride, and subsequently introducing hydroxylamine to create the isoxazole framework before esterification .
The molecular structure of Ethyl 5-tert-butylisoxazole-3-carboxylate features a tert-butyl group attached to the 5-position of the isoxazole ring, contributing to its steric bulk and potentially influencing its reactivity.
Ethyl 5-tert-butylisoxazole-3-carboxylate participates in various chemical reactions:
The mechanism by which Ethyl 5-tert-butylisoxazole-3-carboxylate exerts its effects involves its interaction with biological targets, particularly in enzymatic pathways or receptor interactions. Studies suggest that modifications on the isoxazole ring can influence binding affinities and biological activities, making it a valuable scaffold for drug design.
Ethyl 5-tert-butylisoxazole-3-carboxylate exhibits several notable physical properties:
Chemical properties include stability under normal conditions but susceptibility to hydrolysis under acidic or basic conditions .
Ethyl 5-tert-butylisoxazole-3-carboxylate finds applications primarily in medicinal chemistry:
The synthesis of ethyl 5-tert-butylisoxazole-3-carboxylate relies heavily on efficient construction of the isoxazole ring. A pivotal advancement involves a one-pot cyclocondensation strategy starting from commercially available pinacolone and diethyl oxalate. This process begins with Claisen condensation under basic conditions (NaH/THF) to form the β-keto ester intermediate. Without isolation, this intermediate undergoes immediate hydroxylamine-mediated cyclization upon treatment with hydroxylamine hydrochloride in ethanol. The reaction proceeds via oximation of the β-dicarbonyl system, followed by spontaneous dehydrative cyclization at 75°C. This streamlined approach achieves an exceptional yield of 87% while eliminating purification steps between stages. Key advantages include: (1) Use of inexpensive, readily available starting materials; (2) Minimal generation of regioisomeric byproducts due to the pronounced steric and electronic bias imposed by the tert-butyl group; (3) Scalability to multigram quantities without significant yield erosion .
Table 1: One-Pot Synthesis Optimization for Isoxazole Core Formation
Step | Reagents/Conditions | Time | Yield | Key Improvement |
---|---|---|---|---|
β-Dicarbonyl Formation | Pinacolone + Diethyl oxalate/NaH | 45 min | 75% | Standard Claisen condensation |
Original Cyclization | Hydroxylamine HCl/Ethanol/75°C | 24 h | 90% | Requires isolated intermediate |
Optimized One-Pot | Hydroxylamine HCl/Ethanol/Reflux | 24 h | 87% | No intermediate isolation; TLC-clean reaction |
Regioselectivity in isoxazole formation is paramount, particularly when synthesizing unsymmetrically substituted variants. Ethanol emerges as the optimal solvent for the cyclocondensation step, balancing substrate solubility, reaction temperature (reflux ~78°C), and minimized side product formation. While sodium ethoxide can catalyze the initial Claisen condensation, sodium hydride (60% dispersion in oil) proves superior due to its stronger base strength and controlled reactivity, ensuring complete enolization of pinacolone. Crucially, the tert-butyl group exerts significant steric directing effects, ensuring exclusive formation of the 5-tert-butyl-3-carboxylate regioisomer. This specificity arises because the bulky tert-butyl group favors positioning adjacent to the isoxazole nitrogen, while the ester moiety occupies the less sterically demanding C3 position. Alternative solvents like THF or DMF lead to decreased yields (60-70%) and increased purification challenges. The robustness of this regioselective protocol is evidenced by the commercial availability of ethyl 5-tert-butylisoxazole-3-carboxylate (CAS# 91252-54-9) with ≥95% purity, manufactured using these optimized conditions [3].
Table 2: Solvent and Base Effects on Regioselectivity and Yield
Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (5-tert-butyl vs 3-tert-butyl) |
---|---|---|---|---|---|
Ethanol | NaH (60%) | 75 | 24 | 87 | >99:1 |
THF | NaH (60%) | 65 | 24 | 72 | >99:1 |
DMF | NaOEt | 90 | 12 | 68 | 95:5 |
Toluene | NaH (60%) | 110 | 36 | 60 | >99:1 |
Ethyl 5-tert-butylisoxazole-3-carboxylate serves as a privileged multifunctional building block in medicinal chemistry, particularly for synthesizing inhibitors targeting protein-protein interactions. Its synthetic utility was demonstrated in the development of EPAC (Exchange Protein directly Activated by cAMP) antagonists, exemplified by the lead compound ESI-09. The molecule offers three key modification sites: (1) The ethyl ester allows hydrolysis to the carboxylic acid or transamidation; (2) The C4 position of the isoxazole ring is moderately acidic, enabling deprotonation and functionalization; (3) The tert-butyl group provides steric bulk and lipophilicity, enhancing target binding. Crucially, the bromomethyl derivative (ethyl 5-(bromomethyl)isoxazole-3-carboxylate, CAS# 84654-29-5), synthesized via modified Kowalski ester homologation using MeLi (3.0 equiv) and dibromomethane (1.2 equiv) in THF (-78°C to RT), acts as a pivotal intermediate. This alkylating agent enables further elaboration through nucleophilic substitution (e.g., with cyanide to form cyanomethyl ketones) or metal-catalyzed cross-couplings, expanding access to diverse pharmacophores [7].
The carboxylate and C4 positions of this isoxazole core readily participate in diverse covalent coupling strategies, enabling rapid scaffold diversification. A significant transformation involves the conversion to the cyanomethyl ketone intermediate via a modified Kowalski protocol. Treatment with MeLi generates the enolate, which reacts with dibromomethane to install the bromomethyl group. Subsequent displacement with trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF) yields the unstable but highly reactive cyanomethyl ketone. This ketone undergoes aryl diazonium coupling with substituted aniline derivatives (e.g., 3-chloroaniline) under mild conditions (0°C to RT, acidic medium) to furnish pharmacologically active hydrazonoyl cyanides. This sequence achieves yields exceeding 60% over two steps. Alternative coupling strategies leverage the ester functionality: (1) Amide bond formation with functionalized amines generates heterocycle-linked derivatives; (2) Phosphine-catalyzed [3+2] annulations (e.g., with allenoates and imines) exploit the electron-deficient nature of the isoxazole to construct complex polyheterocyclic scaffolds like pyrrolines fused to the core. These methodologies have generated potent EPAC antagonists (e.g., HJC0726, NY0123) exhibiting low micromolar inhibitory activity (IC₅₀ values ~4-10 μM), demonstrating the scaffold's versatility in drug discovery [5] [6].
Table 3: Key Derivatives Synthesized via Coupling Reactions of Ethyl 5-tert-Butylisoxazole-3-carboxylate
Derivative Name/Code | Coupling Partner | Reaction Type | Key Structural Feature | Reported Biological Activity (EPAC IC₅₀) |
---|---|---|---|---|
ESI-09 (1) | 3-Chlorobenzenediazonium salt | Aryl Diazonium Coupling | N'-(3-Chlorophenyl)hydrazonoyl cyanide | EPAC1: 10.8 μM; EPAC2: 4.4 μM |
HJC0726 (22) | 3,5-Dichloroaniline derivative | Aryl Diazonium Coupling | N'-(3,5-Dichlorophenyl)hydrazonoyl cyanide | Low micromolar range |
NY0123 (35) | 3,4,5-Trichloroaniline derivative | Aryl Diazonium Coupling | N'-(3,4,5-Trichlorophenyl)hydrazonoyl cyanide | Low micromolar range |
NY0173 (47) | Cyclohexyl analog + 3,4,5-Trichloroaniline | Fragment Assembly + Coupling | 5-Cyclohexylisoxazole + Trichlorophenyl hydrazonoyl | Low micromolar range |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9